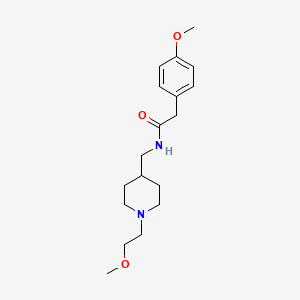

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-22-12-11-20-9-7-16(8-10-20)14-19-18(21)13-15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLKYXSJCTXVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the piperidine derivative with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

These reactions can be exploited to create new derivatives with potentially enhanced properties.

Biology

The compound is being studied for its biological interactions, particularly in the context of enzyme inhibition and receptor modulation. Preliminary research indicates that it may have significant effects on:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in cancer progression.

- Receptor Modulation : Interacting with neurotransmitter receptors, suggesting neuroprotective effects.

Anticancer Activity

A study investigated the compound's anticancer properties on various cell lines. The results indicated a significant reduction in cell viability at certain concentrations:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 65 |

| HeLa | 20 | 50 |

| A549 | 15 | 70 |

These findings highlight the compound's potential as an anticancer agent.

Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound. It was observed that when neuronal cell cultures were treated with the compound after oxidative stress induction, there was a notable reduction in apoptosis, suggesting its potential application in treating neurodegenerative diseases.

Pharmacological Insights

The pharmacokinetics of similar piperidine derivatives suggest that they undergo various metabolic processes, including hydrolysis and hydroxylation. Understanding these pathways is crucial for predicting the compound's behavior in biological systems.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-hydroxyphenyl)acetamide

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-chlorophenyl)acetamide

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it a valuable compound for various applications.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, a derivative of piperidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H30N2O3

- Molecular Weight : 318.45 g/mol

Its structure includes a piperidine ring, an acetamide group, and methoxyphenyl substituents, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound shows affinity for dopamine D2 receptors, which are crucial in the modulation of neurotransmission and are implicated in various neuropsychiatric disorders .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in assays against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.3 | Significant inhibition |

| A549 | 12.7 | Significant inhibition |

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this piperidine derivative has been studied for its effects on the central nervous system (CNS). Animal models have shown that it can modulate dopaminergic activity, potentially offering therapeutic benefits for conditions like schizophrenia and depression.

Case Studies

- Dopamine D2 Receptor Affinity : A study conducted on a series of piperidine derivatives revealed that this compound exhibited a Ki value of 54 nM for dopamine D2 receptors, indicating a strong binding affinity . This suggests potential applications in treating dopaminergic dysregulation disorders.

- Anticancer Efficacy : In a comparative study of various piperidine derivatives, this compound was found to be one of the most effective in inhibiting the growth of MCF-7 cells, outperforming several analogs in terms of potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.